Cas no 731002-50-9 (3-hydroxy-4-(trifluoromethyl)benzonitrile)
3-hydroxy-4-(trifluoromethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- BENZONITRILE, 3-HYDROXY-4-(TRIFLUOROMETHYL)-
- 3-hydroxy-4-(trifluoromethyl)benzonitrile
- SY269667
- AT-419/43492656
- DTXSID201272547
- SCHEMBL8255777
- BS-52270
- PDMCDRCXQZBLGY-UHFFFAOYSA-N
- MB27125
- MFCD16999170
- 731002-50-9
- CS-0187810
- EN300-142496
- GEB00250
-
- MDL: MFCD16999170
- Inchi: 1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H
- InChI Key: PDMCDRCXQZBLGY-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C#N)=CC=1O)(F)F
Computed Properties
- Exact Mass: 187.02449824g/mol
- Monoisotopic Mass: 187.02449824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 44Ų
3-hydroxy-4-(trifluoromethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML791-200mg |
3-hydroxy-4-(trifluoromethyl)benzonitrile |
731002-50-9 | 97% | 200mg |
175.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML791-50mg |
3-hydroxy-4-(trifluoromethyl)benzonitrile |
731002-50-9 | 97% | 50mg |
74.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML791-1g |
3-hydroxy-4-(trifluoromethyl)benzonitrile |
731002-50-9 | 97% | 1g |
505.0CNY | 2021-07-17 | |
| Apollo Scientific | PC906689-1g |
3-Hydroxy-4-(trifluoromethyl)benzonitrile |
731002-50-9 | 97% | 1g |
£39.00 | 2025-02-22 | |
| abcr | AB452761-1 g |
3-Hydroxy-4-(trifluoromethyl)benzonitrile, 95%; . |
731002-50-9 | 95% | 1g |
€188.50 | 2023-04-22 | |
| abcr | AB452761-5 g |
3-Hydroxy-4-(trifluoromethyl)benzonitrile, 95%; . |
731002-50-9 | 95% | 5g |
€365.70 | 2023-04-22 | |
| abcr | AB452761-10 g |
3-Hydroxy-4-(trifluoromethyl)benzonitrile; 95% |
731002-50-9 | 10g |
€532.90 | 2023-02-02 | ||
| Alichem | A014003493-250mg |
3-Hydroxy-4-(trifluoromethyl)benzonitrile |
731002-50-9 | 97% | 250mg |
$499.20 | 2023-09-01 | |
| Alichem | A014003493-500mg |
3-Hydroxy-4-(trifluoromethyl)benzonitrile |
731002-50-9 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| Alichem | A014003493-1g |
3-Hydroxy-4-(trifluoromethyl)benzonitrile |
731002-50-9 | 97% | 1g |
$1475.10 | 2023-09-01 |
3-hydroxy-4-(trifluoromethyl)benzonitrile Suppliers
3-hydroxy-4-(trifluoromethyl)benzonitrile Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 3-hydroxy-4-(trifluoromethyl)benzonitrile
Introduction to 3-hydroxy-4-(trifluoromethyl)benzonitrile (CAS No. 731002-50-9)
3-hydroxy-4-(trifluoromethyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 731002-50-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic nitrile features a benzonitrile core substituted with a hydroxyl group at the 3-position and a trifluoromethyl group at the 4-position. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for various biological applications.
The trifluoromethyl group, in particular, is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug molecules. This characteristic has garnered considerable attention in medicinal chemistry, where it is often employed to improve the pharmacokinetic profiles of small-molecule compounds. The hydroxyl moiety, on the other hand, introduces polarity and potential hydrogen bonding capabilities, which can influence solubility and interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-hydroxy-4-(trifluoromethyl)benzonitrile. Preliminary studies have suggested that this compound may exhibit bioactivity in multiple therapeutic areas. For instance, its structural framework bears resemblance to several known bioactive scaffolds, including those found in kinase inhibitors and anti-inflammatory agents. The combination of the trifluoromethyl and hydroxyl groups may facilitate selective interactions with specific protein targets, making it a candidate for further development.
One of the most compelling aspects of 3-hydroxy-4-(trifluoromethyl)benzonitrile is its versatility as a synthetic building block. Researchers have leveraged this compound to construct more complex molecules with tailored properties. For example, it has been utilized in the synthesis of novel benzodiazepine derivatives, where the nitrile group serves as a key pharmacophore. Additionally, its incorporation into heterocyclic systems has led to the discovery of compounds with potential antimicrobial and antiviral activities.
The agrochemical industry has also shown interest in 3-hydroxy-4-(trifluoromethyl)benzonitrile, owing to its structural motifs that are commonly found in herbicides and fungicides. The trifluoromethyl group’s contribution to metabolic resistance profiles makes it an attractive feature for developing next-generation crop protection agents. Furthermore, the compound’s stability under various environmental conditions enhances its suitability for field applications.
From a synthetic chemistry perspective, 3-hydroxy-4-(trifluoromethyl)benzonitrile exemplifies the importance of functional group interplay in designing molecules with desired properties. Its benzonitrile core provides a stable aromatic system, while the hydroxyl and trifluoromethyl groups introduce modularity and tunability. This balance allows chemists to explore diverse chemical space efficiently.
Recent advances in computational chemistry have further accelerated the exploration of 3-hydroxy-4-(trifluoromethyl)benzonitrile’s potential. Molecular modeling studies have predicted its interactions with various biological targets, providing insights into possible mechanisms of action. These predictions have guided experimental efforts, leading to more targeted synthetic campaigns.
The development of novel synthetic methodologies has also played a crucial role in enhancing access to 3-hydroxy-4-(trifluoromethyl)benzonitrile. Catalytic processes have been optimized to improve yields and reduce waste, aligning with green chemistry principles. Such advancements not only make large-scale production more feasible but also contribute to sustainable research practices.
In conclusion, 3-hydroxy-4-(trifluoromethyl)benzonitrile (CAS No. 731002-50-9) represents a fascinating compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for developing innovative therapeutics and crop protection agents. As research continues to uncover new possibilities, this compound is poised to remain at the forefront of chemical innovation.
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